Physicochemical Properties of Fmoc-D-3-thienylalanine: An In-depth Technical Guide
Physicochemical Properties of Fmoc-D-3-thienylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-3-thienylalanine is a non-proteinogenic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can introduce unique structural and functional properties to peptides, making it a valuable tool in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-D-3-thienylalanine, detailed experimental protocols for their determination, and a workflow for its application in peptide synthesis.
Core Physicochemical Data
The fundamental physicochemical properties of Fmoc-D-3-thienylalanine are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₉NO₄S | [1] |
| Molecular Weight | 393.46 g/mol | [1] |
| CAS Number | 220497-90-5 | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 184.2 °C | [1] |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile
The solubility of Fmoc-D-3-thienylalanine is a critical parameter for its use in peptide synthesis, particularly for ensuring efficient coupling reactions. The bulky and hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences its solubility.
| Solvent | Solubility | Notes | Reference(s) |
| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a primary solvent in Fmoc-SPPS. | [3] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative polar aprotic solvent for SPPS. | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent. | [4] |
| Dichloromethane (DCM) | Moderately Soluble | Often used for resin swelling and some coupling reactions. | [3] |
| Tetrahydrofuran (THF) | Moderately Soluble | Can be used, sometimes in mixtures. | [3] |
| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group limits aqueous solubility. | [3][4] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (δ, ppm) | Notes |
| ¹H NMR | 7.0 - 8.0 | Aromatic protons of the fluorenyl and thienyl groups. |
| 4.0 - 5.0 | Protons of the fluorenylmethyloxycarbonyl (Fmoc) group (CH and CH₂). | |
| 3.0 - 4.0 | α- and β-protons of the alanine backbone. | |
| 10.0 - 13.0 | Carboxylic acid proton (may be broad and exchangeable). | |
| ¹³C NMR | 170 - 180 | Carboxyl carbon. |
| 155 - 160 | Carbonyl carbon of the Fmoc group. | |
| 110 - 150 | Aromatic carbons of the fluorenyl and thienyl groups. | |
| 40 - 70 | Aliphatic carbons of the Fmoc group and the alanine backbone. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amide) | 3300 - 3100 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1760 - 1690 | Stretching |
| C=O (Urethane) | 1730 - 1680 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z | Notes |
| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 394.1 | Positive ion mode. |
| [M-H]⁻ ≈ 392.1 | Negative ion mode. | |
| [M+Na]⁺ ≈ 416.1 | Common sodium adduct. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of Fmoc-D-3-thienylalanine.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.[5][6][7][8]
-
Sample Preparation: A small amount of the dry, crystalline Fmoc-D-3-thienylalanine is finely powdered.[5] The powder is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[9]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can determine an approximate melting range.[6] Subsequently, a new sample is heated slowly (1-2°C per minute) as the temperature approaches the expected melting point.[9]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7]
Solubility Determination (HPLC Method)
This protocol provides a quantitative method for determining the solubility of Fmoc-D-3-thienylalanine in various solvents.[3]
-
Preparation of Saturated Solutions: An excess amount of Fmoc-D-3-thienylalanine is added to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3]
-
Separation of Undissolved Solid: The vial is centrifuged at high speed to pellet the undissolved solid.[3]
-
Sample Preparation for Analysis: A known volume of the supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.[3]
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a UV detector and a reverse-phase C18 column. A suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) is used for separation. The Fmoc-D-3-thienylalanine peak is detected by UV absorbance at approximately 265 nm or 301 nm.[3]
-
Quantification: The concentration of Fmoc-D-3-thienylalanine in the diluted sample is determined by comparing its peak area to the calibration curve. The original concentration in the saturated solution is then calculated, which represents the solubility.[3]
Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of Fmoc-D-3-thienylalanine is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[10]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable window (e.g., NaCl or KBr plates). For solution-state analysis, the compound is dissolved in a suitable solvent, and the spectrum is recorded in a liquid cell.[11]
-
Data Acquisition: The FTIR spectrum is recorded over a range of approximately 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is also recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of Fmoc-D-3-thienylalanine is prepared in a solvent compatible with electrospray ionization, typically a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.[12]
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. Mass spectra are acquired in both positive and negative ion modes over an appropriate m/z range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other common adducts.[12]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-3-thienylalanine is primarily used as a building block in Fmoc-based SPPS. The general workflow for incorporating this amino acid into a growing peptide chain is illustrated below.[13][14]
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol for SPPS Incorporation
This protocol outlines the manual incorporation of an Fmoc-protected amino acid, such as Fmoc-D-3-thienylalanine, into a peptide sequence on a solid support.[13][15]
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is placed in a reaction vessel and swollen in DMF for at least 30 minutes. The DMF is then drained.[13]
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This step is repeated once. The resin is then thoroughly washed with DMF.[14]
-
Amino Acid Coupling: In a separate vial, Fmoc-D-3-thienylalanine (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the deprotected resin. The reaction is agitated for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[13][14]
-
Purification: The crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
This guide provides a foundational understanding of the physicochemical properties of Fmoc-D-3-thienylalanine and its application in peptide synthesis. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific experimental conditions.
References
- 1. Fmoc-d-3-(3-thienyl)alanine | CAS 220497-90-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thinksrs.com [thinksrs.com]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. chem.uci.edu [chem.uci.edu]
